molecular formula C10H11BrFNO2 B13506168 Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate

Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate

Cat. No.: B13506168
M. Wt: 276.10 g/mol
InChI Key: ZRKMPGNWPFCHLL-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate: is an organic compound with the molecular formula C10H11BrFNO2 This compound is characterized by the presence of a bromine atom, a fluorine atom, and an amino group attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate typically begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and methyl acrylate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 100°C, depending on the specific reaction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed:

    Oxidation Products: Hydroxylated derivatives or oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the amino group, allows the compound to form strong interactions with these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Methyl 3-amino-3-(5-chloro-2-fluorophenyl)propanoate
  • Methyl 3-amino-3-(5-bromo-2-chlorophenyl)propanoate
  • Methyl 3-amino-3-(5-bromo-2-methylphenyl)propanoate

Comparison:

  • Uniqueness: Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents.
  • Reactivity: The presence of the fluorine atom can enhance the compound’s reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
  • Biological Activity: The specific combination of substituents can also affect the compound’s biological activity, making it a potential candidate for drug development and other applications.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3

InChI Key

ZRKMPGNWPFCHLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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